molecular formula C11H14O3 B1246739 5-(3-hydroxyphenyl)pentanoic Acid CAS No. 31129-95-0

5-(3-hydroxyphenyl)pentanoic Acid

Cat. No.: B1246739
CAS No.: 31129-95-0
M. Wt: 194.23 g/mol
InChI Key: CMLIEOOXQFWANJ-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)pentanoic Acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is supplied under the CAS registry number 31129-95-0 . This compound belongs to the class of phenolic acids, which are metabolites of interest in nutritional and biochemical research. Phenolic acids are produced from dietary components, such as flavonoids and amino acids, through metabolic processes by the gut microbiota . While research on the specific applications of this compound is evolving, studies on structurally similar gut microbiota-derived phenolic acids have shown they exhibit a range of potential biological activities. These activities may include antiviral effects against viruses such as SARS-CoV-2 and influenza, influence on the immune system by modulating proinflammatory cytokines, and protective effects on neurodegenerative and cardiovascular functions . Investigating these catabolites is crucial for understanding the beneficial effects of a plant-based diet, though it is complicated by the diversity of structures and the need for consistent nomenclature . This product is intended for research purposes, such as in analytical standards, in vitro biological assays, and metabolic studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-hydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLIEOOXQFWANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009422
Record name 5-(3-Hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31129-95-0
Record name 3-Hydroxybenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31129-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Strategies

Early routes to this compound relied on aldol condensation between 3-hydroxybenzaldehyde and pentanal. This method, while straightforward, often suffered from poor regioselectivity due to the competing reactivity of the phenolic hydroxyl group. Base catalysts such as sodium hydroxide facilitated the condensation, but side reactions, including over-oxidation of the aldehyde, limited yields to 40–50%.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 3-hydroxyphenol with δ-chloropentanoic acid represented an alternative approach. However, the electrophilic substitution at the aromatic ring’s meta position proved inefficient, with yields rarely exceeding 30%. Additionally, the requirement for stoichiometric Lewis acids like AlCl₃ complicated purification and raised environmental concerns.

Enantioselective Synthesis via Evans Aldol Addition

Chiral Auxiliary Design

The Evans aldol reaction emerged as a breakthrough for enantioselective synthesis. Using (R)-3-acetyl-4-isopropyl-2-oxazolidinone as a chiral auxiliary, researchers achieved diastereomeric ratios of 5.6:1 in favor of the desired (3′S,4R)-configured intermediate. Titanium tetrachloride (TiCl₄) and N,N-diisopropylethylamine (i-Pr₂NEt) were critical for activating the oxazolidinone enolate at −78°C, ensuring high stereochemical fidelity.

Reaction Optimization

Key parameters included:

  • Temperature control : Maintaining −78°C prevented retro-aldol reactions.

  • Solvent selection : Methylene chloride offered optimal polarity for enolate stability.

  • Stoichiometry : A 1:2 ratio of oxazolidinone to TiCl₄ maximized enolate formation.

Diastereomer Separation and Hydrolysis

Silica gel chromatography resolved the diastereomers, yielding 58.2% of the desired (3′S,4R)-imide. Subsequent hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) cleaved the oxazolidinone auxiliary, affording (S)-3-hydroxy-5-phenylpentanoic acid in 92% enantiomeric excess (ee).

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing this compound:

MethodReagents/ConditionsYield (%)Enantiomeric Excess (%)Limitations
Aldol Condensation NaOH, H₂O, RT40–50N/ALow regioselectivity
Friedel-Crafts AlCl₃, δ-chloropentanoic acid25–30N/APoor meta selectivity
Evans Aldol Addition TiCl₄, i-Pr₂NEt, −78°C58.2>94Requires cryogenic conditions

The Evans method outperforms classical approaches in both yield and stereocontrol, albeit with higher operational complexity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch-based Evans aldol reactions to continuous flow systems could mitigate challenges associated with low-temperature operations. Microreactors enable precise temperature control and shorter reaction times, potentially improving throughput.

Catalytic Asymmetric Synthesis

Emerging organocatalysts, such as thiourea derivatives, offer promise for enantioselective synthesis without chiral auxiliaries. Preliminary studies report ee values of 85–90%, though yields remain suboptimal compared to the Evans method .

Chemical Reactions Analysis

Synthetic Modification Reactions

While direct synthetic routes are less documented, analogous diphenolic acid derivatives provide insight into potential reactions (Table 2).

Table 2: Demonstrated reactions in structurally related systems

Reaction TypeReagents/ConditionsStarting MaterialMajor ProductYieldCitation
ReductionNaBH<sub>4</sub>, 2,5-dimethyl-THF, refluxDiphenolic acid ethyl esterBis-phenol alcohol80%*
AmidationStearylamine, 200°C, N<sub>2</sub>Diphenolic acid methyl esterDiphenolic acid stearylamide96%*
Ester hydrolysisNot explicitly statedEthyl/methyl estersFree carboxylic acidN/A

*Notes :

  • Yields marked with (*) are from analogous reactions using diphenolic acid esters, not 5-(3-hydroxyphenyl)pentanoic acid itself .

  • The carboxylic acid group enables salt formation, esterification, or amidation under standard organic conditions .

Functional Group Reactivity

The dual functionality of this compound permits targeted modifications:

Phenolic Hydroxyl Group

  • Oxidation : Potential quinone formation under strong oxidizers (e.g., KMnO<sub>4</sub>), though not explicitly documented in reviewed sources.

  • Etherification : Methoxy derivatives could be synthesized via alkylation, as seen in related phenolic acids .

Carboxylic Acid Group

  • Esterification : Demonstrated in pro-drug synthesis for improved bioavailability .

  • Amide Formation : Reaction with amines at elevated temperatures produces stable amide bonds .

Industrial and Pharmacological Implications

  • Ion Transport : Exhibits activity in transporting alkaline earth and heavy metal ions, suggesting applications in environmental remediation .

  • Anti-inflammatory Potential : Structural analogs like 3-(4-hydroxyphenyl)propanoic acid suppress IL-1β and IL-6 cytokines, indicating possible therapeutic utility .

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 5-(3-hydroxyphenyl)pentanoic acid in neuroprotection, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

  • Mechanism of Action : This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in neuronal cells. In vitro studies have shown that it can inhibit the production of amyloid-beta oligomers, a hallmark of Alzheimer’s pathology .

Case Study: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the effects of a hybrid compound containing this compound on MC65 cells, a model for Alzheimer's disease. The hybrid demonstrated significant neuroprotection with an EC50 value of 27.60 ± 9.4 nM, indicating its potential as a therapeutic agent .

Chemopreventive Effects

This compound has also been studied for its chemopreventive properties against various cancers.

  • Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines. For instance, it has been shown to activate caspase-3 and reduce mitochondrial DNA content in treated cells, supporting its role as an anticancer agent .

Data Table: Chemopreventive Activity

CompoundConcentration (µM)Effect
This compound1000Induced apoptosis
Caffeic acid100Activated caspase-3
3-(Phenyl)propanoic acid500Cell cycle arrest at S-phase

Metabolic Studies

The metabolism of this compound has implications for understanding fatty acid metabolism and its role in human health.

  • Microbial Metabolism : This compound can be metabolized by gut microbiota into various phenolic compounds, which may have health benefits. Studies suggest that the presence of such metabolites can influence metabolic pathways and gut health .

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(4-Hydroxyphenyl)pentanoic Acid

  • Key Differences :
    • The hydroxyl group is para-substituted (C₄ position) instead of meta (C₃).
    • Impact : Altered electronic distribution may reduce BBB penetration or target specificity.
    • Source : Synthetically derived (e.g., Alfa Aesar) rather than natural sources .

Methoxy-Substituted Analogs: 5-(3-Methoxyphenyl)pentanoic Acid

  • Key Differences: Methoxy (-OCH₃) replaces hydroxyl (-OH), increasing lipophilicity (MlogP ~4.5 vs. <4.15 for 3-hydroxyphenyl) . Impact: Reduced hydrogen-bond donation (HBD = 0 vs. 1) may enhance membrane permeability but diminish enzyme-binding capacity.

Amino-Substituted Derivatives: Baclofen Homologues

  • Example: 5-Amino-4-(4-chlorophenyl)pentanoic acid . Key Differences:
  • Amino (-NH₂) and chlorophenyl groups confer GABA receptor affinity (IC₅₀ = 7.4 µM for GABAB binding).
  • Impact : Divergent therapeutic use (neurotransmission modulation vs. enzyme inhibition).

Thiophene-Containing Analogs

  • Example: N-(5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoyl)-L-proline . Key Differences:
  • Impact : Enhanced specificity for protease targets but reduced BBB penetration due to higher molecular weight (>350 g/mol).

Table 1: Pharmacokinetic and Structural Comparison

Compound MW (g/mol) HBD HBA MlogP BBB Penetration Oral Bioavailability Key Targets
5-(3-Hydroxyphenyl)pentanoic acid 194.23 1 3 <4.15 Yes Yes Enzymes, kinases, proteases
5-(4-Hydroxyphenyl)pentanoic acid 194.23 1 3 ~4.0 No Unreported N/A
5-(3-Methoxyphenyl)pentanoic acid 208.25 0 3 ~4.5 Unreported Likely reduced Unreported
Loxiglumide (CR 1505) 372.26 2 5 >5.0 No No Cholecystokinin receptors
Baclofen homologue (11.HCl) ~250 2 4 ~2.5 No No GABAB receptors

Pharmacological Distinctions

  • Analogs like Loxiglumide (a cholecystokinin antagonist) and baclofen homologues lack BBB penetration due to higher polarity or molecular weight .
  • Drug-Likeness: Violates Lipinski’s rule of five (HBD >5 for Catechin; MlogP >4.15 for Loxiglumide), but this compound retains oral bioavailability despite one violation .

Biological Activity

5-(3-Hydroxyphenyl)pentanoic acid (5HPP) is a medium-chain fatty acid notable for its diverse biological activities and potential therapeutic applications. Its structure features a phenolic hydroxyl group attached to a five-carbon aliphatic chain, making it an interesting compound for biochemical research. This article explores its biological activity, mechanisms, and implications based on various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 31129-95-0

5HPP acts primarily through interactions with enzymes and receptors involved in metabolic pathways. As a medium-chain fatty acid, it participates in:

  • Fatty Acid Metabolism : It is metabolized via β-oxidation, leading to the production of acetyl-CoA, which is crucial for energy production in cells.
  • Cell Signaling : The compound modulates various signaling pathways, influencing gene expression and cellular metabolism .
  • Enzyme Interaction : It can act as a Bronsted acid, donating protons in biochemical reactions, which affects enzyme activities and metabolic processes.

Energy Metabolism

Research indicates that 5HPP enhances energy metabolism by promoting fatty acid oxidation. In animal models, administration of varying doses has shown that lower doses can improve metabolic processes while higher doses may lead to adverse effects .

Antioxidant Properties

5HPP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Anti-inflammatory Effects

Studies suggest that 5HPP may have anti-inflammatory properties. It has been observed to modulate inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Metabolic Pathway Investigation :
    • A study on the metabolism of phenolic compounds highlighted that 5HPP can influence gut microbiota composition and enhance endogenous β-oxidation pathways, suggesting a role in gut health and metabolic syndrome management .
  • Therapeutic Potential :
    • Research involving animal models demonstrated that 5HPP could mitigate symptoms associated with metabolic disorders. For instance, rats treated with 5HPP showed improved glucose tolerance and reduced lipid accumulation in liver tissues .
  • Cancer Research :
    • Epidemiological studies have linked metabolites derived from 5HPP to cancer risk modulation. The compound's metabolites were found to correlate with lower incidences of certain cancers, indicating its potential as a preventive agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Energy MetabolismEnhanced fatty acid oxidation,
Antioxidant ActivityReduced oxidative stress
Anti-inflammatoryModulation of inflammatory markers ,
Cancer PreventionCorrelation with reduced cancer risk ,

Research Applications

Application AreaDescriptionReferences
ChemistryPrecursor for organic synthesis,
BiologyStudies on metabolic pathways ,
MedicinePotential therapeutic uses in metabolic disorders ,
IndustryUtilization in polymer and resin production

Q & A

Q. Q. How can isotopic labeling (e.g., 13C^{13}C-carboxylic acid) aid in tracing the compound’s metabolic fate in vivo?

  • Methodology : Synthesize the labeled analog via 13C^{13}C-NaCN carboxylation of a bromopentane precursor. Administer to model organisms (e.g., rodents) and analyze plasma/tissue extracts using 13C^{13}C-NMR or isotope-ratio mass spectrometry to track incorporation into metabolites .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-hydroxyphenyl)pentanoic Acid
Reactant of Route 2
Reactant of Route 2
5-(3-hydroxyphenyl)pentanoic Acid

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